molecular formula C15H11FO3 B7960832 Methyl 2-fluoro-4-(4-formylphenyl)benzoate

Methyl 2-fluoro-4-(4-formylphenyl)benzoate

Cat. No.: B7960832
M. Wt: 258.24 g/mol
InChI Key: FEKLGUJMTMLIJO-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(4-formylphenyl)benzoate is an organic compound with the molecular formula C15H11FO3. This compound is characterized by the presence of a fluorine atom at the 2-position and a formyl group at the 4-position of the phenyl ring, which is attached to a benzoate ester. It is widely used in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(4-formylphenyl)benzoate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-4-(4-formylphenyl)benzoate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(4-formylphenyl)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-(4-formylphenyl)benzoate is unique due to the specific positioning of the fluorine and formyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

IUPAC Name

methyl 2-fluoro-4-(4-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKLGUJMTMLIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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